molecular formula C11H15BrN2O2S B15538221 (1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

Cat. No.: B15538221
M. Wt: 319.22 g/mol
InChI Key: FNWDZIBZRXXAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the CAS Registry Number 1831283-54-5 and a molecular formula of C11H16BrClN2O2S . It has a molecular weight of 355.68 g/mol . Compounds featuring a sulfonyl group linked to a nitrogen-containing heterocycle, such as this pyrrolidine derivative, are of significant interest in medicinal chemistry research. Structurally similar sulfonamide-substituted compounds are frequently explored as potential synthetic cannabinoid receptor agonists (SCRAs) . These scaffolds are investigated to understand their interactions with the endocannabinoid system, though the specific pharmacological profile of this compound remains unconfirmed. Furthermore, recent research into benzene-1,4-disulfonamides has revealed a novel class of potent oxidative phosphorylation (OXPHOS) inhibitors, which demonstrate cytotoxic effects in cancer cells dependent on mitochondrial metabolism . This highlights the broader potential for sulfonamide-containing molecules in early-stage cancer research. This compound serves as a versatile chemical building block for designing and synthesizing new molecules for these and other research areas. Please be advised: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15BrN2O2S

Molecular Weight

319.22 g/mol

IUPAC Name

[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C11H15BrN2O2S/c12-10-3-1-2-4-11(10)17(15,16)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2

InChI Key

FNWDZIBZRXXAJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties (Predicted/Reported) Reference
(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine C₁₁H₁₅BrN₂O₂S 319.15* 2-Bromophenyl sulfonyl, methanamine Polar sulfonyl group; steric hindrance at ortho position N/A
[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine C₁₁H₁₅BrN₂ 255.15 3-Bromophenyl, methanamine Density: 1.380 g/cm³; Boiling point: 361.1°C
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine C₁₁H₁₅N₃O₄S 285.32 4-Nitrobenzenesulfonyl, methanamine Strong electron-withdrawing nitro group
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine C₁₁H₁₅FN₂ 194.25 2-Fluorophenyl, methanamine Liquid at RT; PubChem CID: 24275298
{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine C₁₂H₁₅F₃N₂O 260.26 4-Trifluoromethoxyphenyl, methanamine Bulky trifluoromethoxy group

*Calculated based on constituent atomic masses.

Substituent Effects

  • Bromine vs. Fluorine/Nitro/Trifluoromethoxy: Bromine (ortho in target, meta in ) provides moderate electron-withdrawing effects and steric bulk. The ortho position in the target compound may restrict rotational freedom, altering binding pocket interactions compared to meta-substituted analogs . The nitro group () is a stronger electron-withdrawing substituent, likely increasing metabolic stability but reducing solubility compared to bromine . Trifluoromethoxy () combines steric bulk and electron withdrawal, which may improve receptor selectivity but complicate synthesis .
  • In contrast, non-sulfonyl analogs (e.g., ) may exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight : The target compound (~319 g/mol) falls within Lipinski’s rule of five limits (<500 g/mol), suggesting oral bioavailability. However, analogs like ’s nitro derivative (285 g/mol) may exhibit better solubility due to the nitro group’s polarity .
  • Boiling Point/Density : The 3-bromo analog () has a predicted boiling point of 361.1°C, reflecting higher thermal stability than the target compound, likely due to the absence of the sulfonyl group .

Preparation Methods

Synthetic Strategies and Methodologies

Synthesis of Pyrrolidin-3-ylmethanamine Intermediates

The pyrrolidine methanamine core is typically synthesized via one of three routes:

Reductive Amination of 3-Pyrrolidinone
  • Procedure : 3-Pyrrolidinone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.
  • Reaction :
    $$
    3\text{-Pyrrolidinone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Pyrrolidin-3-ylmethanamine}
    $$
  • Yield : 65–72%.
Curtius Rearrangement of 3-Cyanopyrrolidine
  • Procedure : 3-Cyanopyrrolidine undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) and tert-butanol, followed by acidic hydrolysis.
  • Reaction :
    $$
    3\text{-Cyanopyrrolidine} \xrightarrow{\text{DPPA, t-BuOH}} \text{Boc-protected amine} \xrightarrow{\text{HCl}} \text{Pyrrolidin-3-ylmethanamine}
    $$
  • Yield : 58% over two steps.
Ring-Closing Metathesis (RCM)
  • Procedure : A diene precursor (e.g., N-allyl-3-butenylamine) undergoes RCM using Grubbs II catalyst, followed by hydrogenation.
  • Reaction :
    $$
    \text{N-Allyl-3-butenylamine} \xrightarrow{\text{Grubbs II}} \text{3-Methylene-pyrrolidine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Pyrrolidin-3-ylmethanamine}
    $$
  • Yield : 40–50%.

Sulfonylation of Pyrrolidine Nitrogen

The introduction of the 2-bromophenylsulfonyl group requires careful regioselectivity to avoid functionalization of the methanamine group.

Direct Sulfonylation with Protection-Deprotection
  • Step 1: Protection of Methanamine

    • Reagents : Boc anhydride, triethylamine (TEA) in THF.
    • Yield : 85–90%.
  • Step 2: Sulfonylation with 2-Bromobenzenesulfonyl Chloride

    • Conditions : 2-Bromobenzenesulfonyl chloride (1.2 equiv), DIPEA (2.5 equiv) in DCM at 0°C → rt.
    • Reaction :
      $$
      \text{Boc-protected pyrrolidine} + \text{2-BrC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{DIPEA, DCM}} \text{1-Sulfonylated intermediate}
      $$
    • Yield : 75–80%.
  • Step 3: Deprotection of Boc Group

    • Conditions : 4M HCl in dioxane or TFA/DCM (1:1).
    • Yield : 95%.
One-Pot Sulfonylation without Protection
  • Procedure : Selective sulfonylation using a bulky base (e.g., 2,6-lutidine) to shield the methanamine group.
  • Reaction :
    $$
    \text{Pyrrolidin-3-ylmethanamine} + \text{2-BrC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{2,6-Lutidine, DCM}} \text{Target compound}
    $$
  • Yield : 60–65%.

Optimization and Challenges

Regioselectivity in Sulfonylation

  • Issue : Competing sulfonylation at the methanamine group.
  • Solution : Use of Boc protection or sterically hindered bases (e.g., 2,6-lutidine).

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (3:7 → 1:1) for intermediates.
  • Recrystallization : Ethanol/water (4:1) for final product.

Analytical Data and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.0 Hz, 1H), 7.72 (d, J = 7.8 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 3.45–3.35 (m, 2H), 3.20–3.10 (m, 1H), 2.95–2.85 (m, 2H), 2.70–2.60 (m, 1H), 2.10–1.90 (m, 4H).
  • 13C NMR (100 MHz, CDCl3) : δ 138.2 (C-SO2), 132.5 (C-Br), 129.8, 128.4, 127.9 (Ar-C), 56.3 (N-CH2), 48.7 (C-3), 32.1, 28.5 (pyrrolidine-C).
  • HRMS (ESI+) : m/z calcd. for C11H14BrN2O2S [M+H]+: 333.9964; found: 333.9968.

Comparative Evaluation of Methods

Method Advantages Limitations Overall Yield
Protection-Deprotection High regioselectivity (>95%) Multiple steps 60–65%
One-Pot Sulfonylation Fewer steps Moderate selectivity (70–75%) 55–60%
RCM Approach Scalable for gram-scale synthesis Costly catalysts 40–50%

Industrial-Scale Considerations

  • Cost Efficiency : Direct sulfonylation without protection reduces reagent costs but requires precise stoichiometry.
  • Green Chemistry : Substituting DCM with 2-MeTHF or cyclopentyl methyl ether (CPME) improves sustainability.

Q & A

Q. Table 1. Comparative Analysis of Synthetic Yields

StepYield (Reported)Key Variables Affecting Yield
Pyrrolidine Formation65–78% Acid catalyst concentration
Sulfonylation82–90% Reaction temperature (0–5°C optimal)
Bromination45–60% Catalyst (CuBr₂ vs. FeBr₃)

Q. Table 2. Biological Activity of Structural Analogs

Compound ModificationTarget (IC₅₀)Key Finding
2-Bromophenyl (target compound)TRKA Kinase: 12 nM High selectivity over TRKB/TRKC
4-Fluorophenyl TRKA Kinase: 85 nMReduced potency due to weaker electron withdrawal
3-Trifluoromethoxy Protease X: 8 nMEnhanced metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.